molecular formula C12H26N2O2 B13979093 Tert-butyl (6-aminohexyl)(methyl)carbamate

Tert-butyl (6-aminohexyl)(methyl)carbamate

Cat. No.: B13979093
M. Wt: 230.35 g/mol
InChI Key: GYXNCWAHCNJRLW-UHFFFAOYSA-N
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Description

Tert-butyl (6-aminohexyl)(methyl)carbamate is a chemical compound with the molecular formula C11H24N2O2. It is also known as N-Boc-1,6-diaminohexane. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is a derivative of hexanediamine and is characterized by the presence of a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-aminohexyl)(methyl)carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-aminohexyl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups in the compound can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Coupling Reactions: It can be used in coupling reactions to form peptide bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6-aminohexyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.

    Medicine: It is used in the development of drug delivery systems and as a protecting group in peptide synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6-aminohexyl)(methyl)carbamate involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can also undergo hydrolysis, releasing the active amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1,6-diaminohexane
  • tert-Butyl N-(6-aminohexyl)carbamate
  • N-(tert-Butoxycarbonyl)-1,6-hexanediamine

Uniqueness

Tert-butyl (6-aminohexyl)(methyl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group. This group provides stability and protection to the amino groups, making it useful in various synthetic applications. Its ability to undergo selective reactions and its compatibility with different reagents and conditions make it a valuable compound in organic synthesis .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(6-aminohexyl)-N-methylcarbamate

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10,13H2,1-4H3

InChI Key

GYXNCWAHCNJRLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCN

Origin of Product

United States

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